

# Structural Characterization of 2-Hydroxyadipoyl-CoA: A Technical Guide

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## Compound of Interest

Compound Name: 2-hydroxyadipoyl-CoA

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## Abstract

**2-Hydroxyadipoyl-CoA** is a pivotal intermediate in engineered metabolic pathways for the sustainable production of adipic acid, a key monomer in the synthesis of nylon. A thorough understanding of its structural characteristics is essential for optimizing enzymatic conversions and developing robust biocatalytic processes. This technical guide provides a comprehensive overview of the structural characterization of **2-hydroxyadipoyl-CoA**, including its chemical identity, methods for its synthesis and purification, and analytical techniques for its structural elucidation. Detailed experimental protocols and data presentation are included to facilitate research and development in this area.

## Chemical and Physical Properties

**2-Hydroxyadipoyl-CoA** is a hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of 2-hydroxyadipic acid[1]. Its fundamental properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C27H44N7O20P3S	ChEBI[1]
Average Mass	911.66072 Da	ChEBI[1]
Monoisotopic Mass	911.15747 Da	ChEBI[1]
InChIKey	DZNDBGBQXVQBCM-XMWLYHNJSA-N	ChEBI[1]
SMILES	CC(C)(COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@Hn1cnc2c(N)ncnc12)--INVALID-LINK--C(=O)NCCC(=O)NCCSC(=O)C(O)CCCC(O)=O	ChEBI

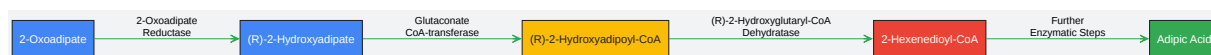
## Biosynthesis and Enzymatic Context

**2-Hydroxyadipoyl-CoA** is a key intermediate in the fermentative pathway of some anaerobic bacteria and in engineered pathways for adipic acid production. Its formation and conversion are central to the overall efficiency of these biological systems.

The primary enzymatic reactions involving **2-hydroxyadipoyl-CoA** are:

- **Synthesis:** It is synthesized from (R)-2-hydroxyadipate and a suitable CoA donor, a reaction catalyzed by a CoA-transferase, such as glutaconate CoA-transferase.
- **Dehydration:** (R)-**2-hydroxyadipoyl-CoA** is subsequently dehydrated to 2-hexenedioyl-CoA by the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase. This enzyme is a two-component system that is notably oxygen-sensitive.

The following diagram illustrates the central role of **2-hydroxyadipoyl-CoA** in the bio-based production of adipic acid.



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Biosynthetic pathway leading to adipic acid, highlighting **2-hydroxyadipoyl-CoA**.

## Experimental Protocols

### Enzymatic Synthesis and Purification of 2-Hydroxyadipoyl-CoA

The synthesis of **2-hydroxyadipoyl-CoA** is typically achieved enzymatically to ensure the correct stereochemistry. The following protocol is a generalized procedure based on methods used for similar acyl-CoA compounds.

Materials:

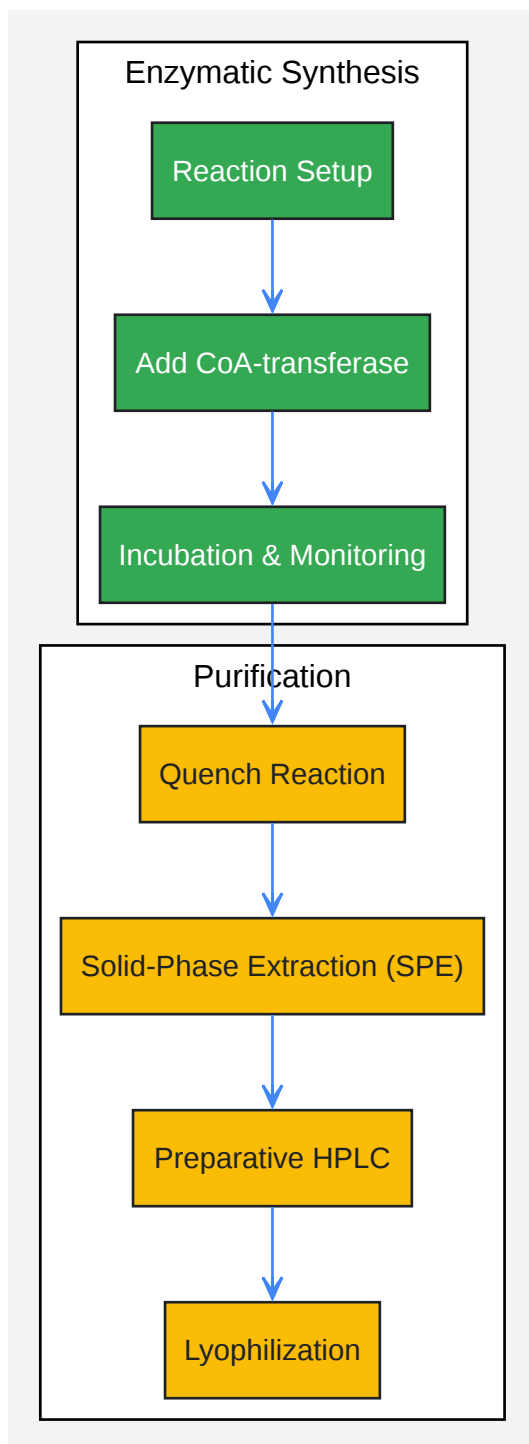
- (R)-2-hydroxyadipic acid
- Coenzyme A (lithium salt)
- Glutaconate CoA-transferase (or another suitable CoA-transferase)
- ATP
- MgCl<sub>2</sub>
- Tris-HCl buffer (pH 8.0)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- HPLC system with a C18 column

Procedure:

- Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, (R)-2-hydroxyadipic acid, Coenzyme A, ATP, and MgCl<sub>2</sub>.

- Enzyme Addition: Initiate the reaction by adding a purified preparation of glutaconate CoA-transferase.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours. Monitor the reaction progress by HPLC.
- Reaction Quenching: Stop the reaction by adding a strong acid, such as perchloric acid, to precipitate the enzyme.
- Purification:
  - Centrifuge the mixture to remove the precipitated protein.
  - Neutralize the supernatant.
  - Apply the supernatant to a pre-conditioned C18 SPE cartridge.
  - Wash the cartridge with water to remove salts and unreacted hydrophilic components.
  - Elute the **2-hydroxyadipoyl-CoA** with an appropriate concentration of methanol or acetonitrile.
- HPLC Purification: For higher purity, subject the eluted fraction to preparative reverse-phase HPLC.
- Lyophilization: Lyophilize the purified fractions to obtain **2-hydroxyadipoyl-CoA** as a stable powder.

The workflow for synthesis and purification is depicted below.



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Workflow for the synthesis and purification of **2-hydroxyadipoyl-CoA**.

## Mass Spectrometry Analysis

Mass spectrometry is a crucial tool for confirming the identity and purity of synthesized **2-hydroxyadipoyl-CoA**.

Instrumentation:

- Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
- Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

Procedure:

- Sample Preparation: Dissolve the purified **2-hydroxyadipoyl-CoA** in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI). For MALDI, co-crystallize the sample with a suitable matrix.
- Data Acquisition: Acquire mass spectra in positive or negative ion mode. The expected molecular ion  $[M+H]^+$  or  $[M-H]^-$  should be observed.
- Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis. The fragmentation pattern of the CoA moiety is well-characterized and can be used to verify the identity of the acyl group.

Ion Type	Expected m/z
$[M+H]^+$	912.1653
$[M-H]^-$	910.1519
$[M+Na]^+$	934.1472

## NMR Spectroscopy

While specific NMR data for **2-hydroxyadipoyl-CoA** is not readily available in the literature, the following provides a general approach for its structural elucidation based on established methods for other acyl-CoA molecules.

Instrumentation:

- High-field NMR spectrometer (e.g., 600 MHz or higher).
- Cryoprobe for enhanced sensitivity.

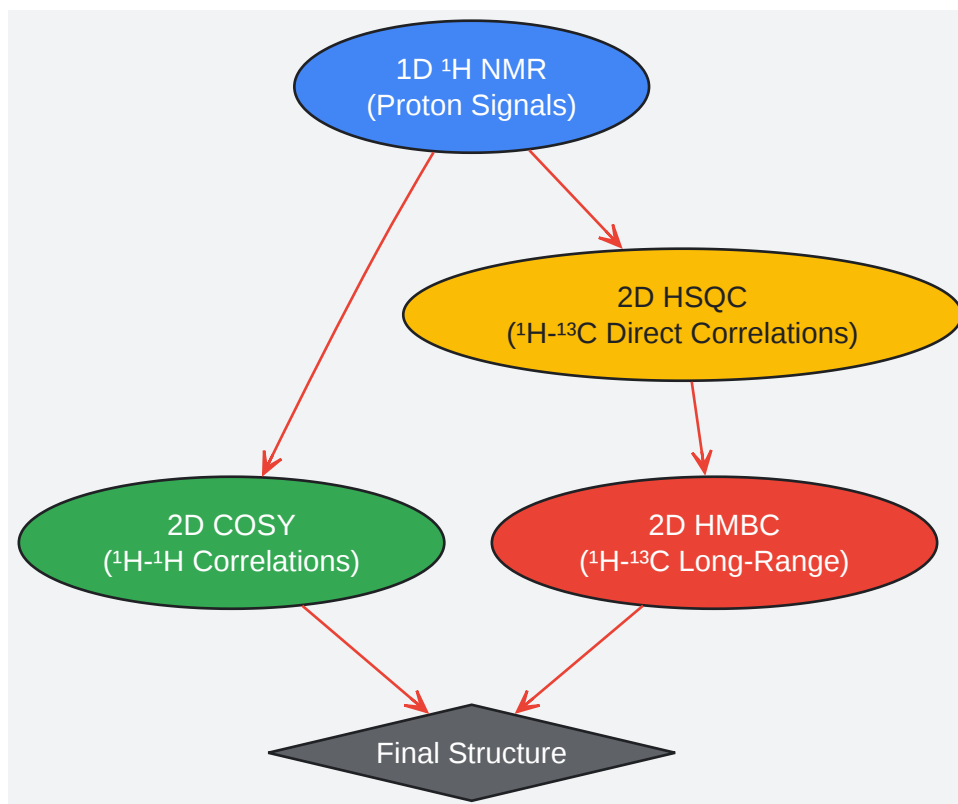
#### Sample Preparation:

- Dissolve lyophilized **2-hydroxyadipoyl-CoA** in D<sub>2</sub>O.
- Add a known concentration of an internal standard (e.g., TSP) for chemical shift referencing and quantification.

#### Experiments:

- 1D <sup>1</sup>H NMR: To identify characteristic proton signals of the adipoyl and CoA moieties.
- 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the spin systems of the adipoyl and CoA moieties.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of the <sup>13</sup>C spectrum.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the connectivity between the adipoyl group and the CoA thioester.

The logical relationship between these NMR experiments for structural elucidation is shown below.



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## References

- 1. 2-hydroxyadipoyl-CoA (CHEBI:49303) [ebi.ac.uk]
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